![molecular formula C16H17NO2S B2885596 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide CAS No. 1421485-18-8](/img/structure/B2885596.png)
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide
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Description
Scientific Research Applications
Transformations under Camps Cyclization Conditions
Research by Mochalov et al. (2016) explored transformations of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under Camps cyclization conditions. This study highlighted the high yields of 2-aryl-, 2-hetaryl-, and 2-cyclopropylquinolin-4(1H)-ones from these substrates, providing a pathway for synthesizing complex quinolinone derivatives from thiophene-2-carboxamide analogs (Mochalov, S. S., Fedotov, A. N., Trofimova, E., & Zefirov, N. S., 2016).
Larvicidal Properties of Cyclopropylcarboxamides
Taylor et al. (1998) synthesized and evaluated the larvicidal properties of cyclopropylcarboxamide derivatives against mosquito larvae (Aedes aegypti). This study included derivatives with N-(substituted)phenyl and N-(substituted)phenylethyl groups, synthesized from permethrin acid, showcasing the potential of such compounds in pest control (Taylor, W., Hall, T., & Vedres, D., 1998).
Dearomatising Rearrangements of Lithiated Thiophenecarboxamides
Clayden et al. (2004) reported on the dearomatising cyclisation of thiophene-3-carboxamides, leading to pyrrolinones and azepinones. This work demonstrates the utility of thiophene-2-carboxamide derivatives in synthesizing cyclic compounds with potential biological activities (Clayden, J., Turnbull, R., Helliwell, M., & Pinto, I., 2004).
Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides
Goněc et al. (2016) prepared and tested N-(alkoxyphenyl)-hydroxynaphthalene-carboxamides for their antimycobacterial activity. This research underscores the importance of structural modifications in thiophene-2-carboxamide analogs for enhancing antimicrobial efficacy, with some compounds showing activity comparable or superior to rifampicin (Goněc, T., Pospíšilová, Š., Kauerová, T., Kos, J., Doháňošová, J., Oravec, M., Kollar, P., Coffey, A., Liptaj, T., Čížek, A., & Jampílek, J., 2016).
Synthesis and Anticancer Activity
Gulipalli et al. (2019) focused on the synthesis and in vitro cytotoxic activity of thiophene-2-carboxamide derivatives. Their work highlights the potential of these compounds in cancer therapy, with certain derivatives showing significant inhibitory activity against various cancer cell lines (Gulipalli, K. C., Ravula, P., Bodige, S., Endoori, S., Cherukumalli, P. K. R., Chandra, J. N. S., & Seelam, N., 2019).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(14-7-4-10-20-14)17-11-16(19,13-8-9-13)12-5-2-1-3-6-12/h1-7,10,13,19H,8-9,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKFUAUQOSCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CS2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide |
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